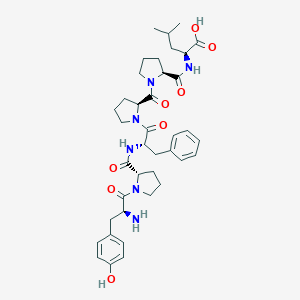![molecular formula C8H8N2S2 B136221 Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) CAS No. 153334-49-7](/img/structure/B136221.png)
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI), commonly known as DTT, is a reducing agent widely used in biochemical research. DTT is a small molecule with a molecular weight of 154.25 g/mol. It is a colorless to pale yellow liquid with a characteristic odor.
Wirkmechanismus
DTT works by breaking the disulfide bonds in proteins and peptides, which are responsible for maintaining their structure. The reduction of disulfide bonds leads to the unfolding of proteins and peptides, which makes them more accessible for further analysis.
Biochemische Und Physiologische Effekte
DTT has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTT in laboratory experiments is its ability to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also relatively cheap and easy to use.
One of the limitations of using DTT is its potential to react with other compounds in the sample, which can interfere with the analysis. DTT can also be unstable in certain conditions, such as high temperatures and acidic pH.
Zukünftige Richtungen
There are several future directions for the use of DTT in biochemical research. One area of research is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of research is the use of DTT in the study of protein-protein interactions, as it can help to disrupt disulfide bonds between proteins. Finally, DTT can be used in the development of new drugs and therapies, as it can help to identify potential drug targets and improve drug efficacy.
Synthesemethoden
DTT can be synthesized by reacting thioethanol with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction produces DTT along with sodium chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
DTT is widely used in biochemical research as a reducing agent. It is used to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also used in the preparation of samples for gel electrophoresis, as it helps to denature proteins and improve their solubility.
Eigenschaften
CAS-Nummer |
153334-49-7 |
|---|---|
Produktname |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Molekularformel |
C8H8N2S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2-pyridin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h1-3,6H,4-5H2 |
InChI-Schlüssel |
OYRCUNGZSXTSRG-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CN=CC=C2 |
Kanonische SMILES |
C1CSC(=N1)SC2=CN=CC=C2 |
Synonyme |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)






![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)